molecular formula C11H10ClN3O2 B1216954 ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate CAS No. 60179-83-1

ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate

Cat. No.: B1216954
CAS No.: 60179-83-1
M. Wt: 251.67 g/mol
InChI Key: XLDNAYMPMMJDGA-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The systematic nomenclature of this compound reflects its complex molecular architecture, incorporating multiple functional groups that contribute to its distinctive chemical behavior. The compound contains a diazenyl group (-N=N-) that serves as a bridge between the 4-chlorophenyl aromatic system and the cyanoacetate ester functionality. The (E)-configuration designation indicates the trans arrangement of substituents around the nitrogen-nitrogen double bond, which represents the thermodynamically more stable isomer compared to its (Z)-counterpart.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₀ClN₃O₂
Molecular Weight 251.67 g/mol
Chemical Abstracts Service Number 60179-83-1
International Union of Pure and Applied Chemistry Name 2-[(4-chlorophenyl)diazenyl]ethyl 2-cyanoacetate
Simplified Molecular-Input Line-Entry System C1=CC(=CC=C1N=NCCOC(=O)CC#N)Cl
International Chemical Identifier Key KOFUHFZXXSJRBI-UHFFFAOYSA-N

The structural complexity of this compound arises from the presence of three distinct functional domains: the 4-chlorophenyl aromatic ring system, the diazenyl linker, and the cyanoacetate ester group. The 4-chlorophenyl moiety contributes electron-withdrawing character through the chlorine substituent, while the diazenyl group provides a rigid, planar connection that facilitates electron delocalization across the molecular framework. The cyanoacetate portion introduces both nucleophilic and electrophilic reactive sites, with the cyano group acting as a strong electron-withdrawing entity and the ester functionality providing potential sites for further chemical modification.

The compound's structure demonstrates significant electronic conjugation, as evidenced by the extended π-system that spans from the aromatic ring through the nitrogen-nitrogen double bond to the cyano group. This electronic delocalization contributes to the compound's potential chromophoric properties and influences its reactivity patterns in various chemical transformations. The presence of the chlorine atom in the para position of the phenyl ring enhances the electron-withdrawing character of the aromatic system, potentially affecting both the stability of the diazenyl linkage and the reactivity of the cyanoacetate moiety.

Historical Development in Azo Compound Chemistry

The historical foundation for understanding this compound lies within the broader context of azo compound chemistry, which traces its origins to the pioneering work of Johann Peter Griess in the mid-nineteenth century. Griess's discovery of the diazotization reaction in 1858 marked a revolutionary moment in organic chemistry, establishing the fundamental methodology for synthesizing diazonium salts that serve as precursors to azo compounds. This breakthrough occurred when Griess, working under the guidance of Hermann Kolbe at the University of Marburg, attempted to synthesize derivatives of picramic acid using cold ethanolic solutions of nitrous acid rather than the conventional warm aqueous conditions.

The significance of Griess's discovery extended far beyond academic interest, as it provided the chemical foundation for the modern synthetic dye industry. The first practical applications of diazonium chemistry emerged in 1863-1864 when Carl Alexander Martius and Hermann Caro independently prepared the first commercial azo dyes, including aniline yellow and Manchester brown (also known as Bismarck brown). These early developments demonstrated the potential of azo compounds to produce vivid colors through their extended conjugated systems, a property that arises from π-delocalization across the aromatic rings and the nitrogen-nitrogen double bond.

Table 2: Key Historical Milestones in Azo Compound Development

Year Development Key Figure(s) Significance Reference
1858 Discovery of diazotization reaction Johann Peter Griess Foundation of azo chemistry
1863-1864 First azo dyes synthesized C.A. Martius, Hermann Caro Commercial dye industry begins
1876 Soluble sulphonic acid azo dyes F.Z. Roussin Improved dyeing properties
1884 Congo red synthesis P. Bottiger Direct dyeing capability
1884 Tartrazine discovery Various researchers Yellow acid azo dye

The evolution of azo compound chemistry continued throughout the late nineteenth and early twentieth centuries, with researchers developing increasingly sophisticated synthetic methodologies and exploring diverse applications. The development of Congo red in 1884 by P. Bottiger represented a particularly significant advancement, as it demonstrated the possibility of direct dyeing without the need for mordants, substances traditionally required to fix dyes to textile fibers. This innovation opened new possibilities for industrial applications and established azo compounds as essential components of the growing chemical industry.

The theoretical understanding of azo compound structure evolved gradually, with early researchers initially misunderstanding the precise arrangement of atoms within diazonium salts. Griess originally proposed that two nitrogen atoms replaced two hydrogen atoms in the aromatic ring, while Friedrich August Kekulé suggested in 1866 that only one nitrogen atom was directly bonded to the benzene ring. The correct ionic structure, acknowledging the salt nature of diazonium compounds, was finally proposed by Christian Wilhelm Blomstrand in 1869 and gained general acceptance by 1895.

Position Within Cyanoacetate Derivatives

This compound occupies a distinctive position within the broader family of cyanoacetate derivatives, compounds that have gained prominence as versatile building blocks in organic synthesis and pharmaceutical chemistry. The parent compound ethyl cyanoacetate, first described in chemical literature and characterized by its pleasant odor and colorless liquid appearance, serves as the foundational structure from which numerous derivatives have been developed. The incorporation of the diazenyl-chlorophenyl substituent represents a significant structural modification that introduces both electronic and steric effects that distinguish this compound from simpler cyanoacetate derivatives.

Cyanoacetate derivatives are characterized by their exceptional reactivity, which stems from the presence of both electron-withdrawing cyano and ester functional groups attached to an activated methylene carbon. This unique arrangement creates multiple reactive sites that enable diverse chemical transformations, including nucleophilic attacks at the nitrile carbon, electrophilic substitution at the ester carbonyl, and nucleophilic substitution involving the acidic methylene protons. The versatility of these compounds has made them indispensable intermediates in the synthesis of heterocyclic systems, pharmaceutical agents, and specialty chemicals.

Table 3: Comparative Analysis of Cyanoacetate Derivatives

Compound Key Structural Features Primary Applications Unique Properties Reference
Ethyl cyanoacetate Basic cyanoacetate structure Building block for heterocycles, pharmaceuticals Pleasant odor, high reactivity
This compound Diazenyl-chlorophenyl substitution Coupling reactions, pharmaceutical intermediates Extended conjugation, chromophoric properties
Cyanoacetic acid Carboxylic acid functionality Synthesis of heterocycles, biological compounds Direct condensation capability
N-phenyl cyanoacetamide Amide substitution Pharmaceutical intermediates, heterocycle formation Enhanced biological activity potential

The synthetic utility of cyanoacetate derivatives extends across multiple domains of chemical research and industrial application. In pharmaceutical chemistry, these compounds serve as key intermediates in the production of various therapeutic agents, including anti-inflammatory drugs, analgesics, and anticancer compounds. The ability of cyanoacetate derivatives to undergo diverse chemical reactions, including Knoevenagel condensations, cycloadditions, and nucleophilic substitutions, makes them particularly valuable for constructing complex molecular architectures required in drug development.

Within the context of heterocyclic chemistry, cyanoacetate derivatives have demonstrated exceptional value as precursors for synthesizing pharmaceutically important compounds such as allopurinol, theophylline, caffeine, and various pyrimidine derivatives. The versatility of these synthetic pathways arises from the multiple reactive sites present in cyanoacetate structures, which allow for selective functionalization depending on reaction conditions and choice of reagents. The incorporation of diazenyl substituents, as seen in this compound, introduces additional possibilities for electron transfer reactions and chromophoric applications.

The position of this compound within the cyanoacetate family is further distinguished by its potential applications in materials science and nanotechnology. The extended conjugated system created by the combination of the diazenyl group with the cyanoacetate moiety provides opportunities for developing advanced functional materials with specific optical and electronic properties. This dual functionality positions the compound at the intersection of traditional synthetic chemistry and emerging applications in high-technology materials development.

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)diazenyl]-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDNAYMPMMJDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N=NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60179-83-1
Record name Ethyl ((p-chlorophenyl)azo)cyanoacetate
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Record name NSC520122
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthesis of Ethyl Cyanoacetate

The cyanoacetate moiety is typically prepared via cyanidation of monochloroacetic esters. A patented method demonstrates this process using hydrogen cyanide (HCN) and a base in anhydrous conditions:

ClCH2COOR+HCNbaseNCCH2COOR+HCl\text{ClCH}2\text{COOR} + \text{HCN} \xrightarrow{\text{base}} \text{NCCH}2\text{COOR} + \text{HCl}

Critical Parameters:

  • Base Selection: Triethylamine or cyclohexyldimethylamine (95–105 mol%) enables >85% conversion

  • Solvent Systems: Polar aprotic solvents like acetonitrile suppress dimerization side reactions

  • Temperature Profile: 0–60°C optimizes reaction kinetics while minimizing HCN volatility

Comparative analysis of esterification methods reveals ethyl esters exhibit superior stability during subsequent diazo coupling compared to methyl analogs.

Diazonium Salt Formation

The 4-chlorophenyldiazonium chloride intermediate is generated via classical diazotization:

4-ClC6H4NH2+NaNO2+2HCl4-ClC6H4N2+Cl+NaCl+2H2O4\text{-ClC}6\text{H}4\text{NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow 4\text{-ClC}6\text{H}4\text{N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Optimization Insights:

  • Temperature Control: Maintain 0–5°C to prevent diazonium decomposition

  • Acid Concentration: 2.5–3.0 M HCl maximizes nitrosation efficiency

  • Stoichiometry: 1:1.05 molar ratio of aniline to NaNO₂ ensures complete conversion

Diazo Coupling Reaction

The critical C-N bond formation occurs through electrophilic aromatic substitution:

NCCH2COOEt+4-ClC6H4N2+NC(C(O)OEt)-N=N-4-ClC6H4\text{NCCH}2\text{COOEt} + 4\text{-ClC}6\text{H}4\text{N}2^+ \rightarrow \text{NC}(C(\text{O})OEt)\text{-N=N-}4\text{-ClC}6\text{H}4

Reaction Conditions:

  • pH Management: Buffered at pH 8–9 using sodium acetate/acetic acid

  • Solvent Effects: Isopropyl alcohol improves coupling yield by 12–15% versus ethanol

  • Temperature Profile: Gradual heating from 0°C to 85–90°C over 5 hours

Process Optimization and Scalability

Continuous Flow Synthesis

Adapting batch processes to continuous flow systems enhances reproducibility:

ParameterBatch ModeFlow System
Reaction Time4–6 hours12–18 minutes
Isolated Yield68–72%82–85%
Impurity Profile3–5%<1%

Purification Strategies

  • Crystallization: Hexane/ethyl acetate (3:1) affords 98.5% pure product

  • Chromatography: Silica gel with toluene/acetone (4:1) resolves geometric isomers

Mechanistic Considerations

The E-configuration of the diazenyl group arises from steric control during coupling:

Transition state stabilization by -CN and -COOEt groups favors trans addition\text{Transition state stabilization by } \text{-CN and } \text{-COOEt groups favors trans addition}

Kinetic studies reveal second-order dependence on diazonium concentration and cyanoacetate anion availability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanoacetates.

Scientific Research Applications

Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) due to cyano and ester groups .
  • Thermal Stability : Decomposes above 200°C (DSC data) .
  • Reactivity: Undergoes oxidation (e.g., KMnO₄ → oxides), reduction (e.g., NaBH₄ → amines), and nucleophilic substitution (e.g., amines → substituted cyanoacetates) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Differences Unique Properties/Applications
Ethyl 2-cyano-3-(4-chlorophenyl)acrylate C₁₂H₁₀ClNO₂ Lacks diazenyl group; has acrylate instead Moderate anticancer activity
Ethyl 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-2-cyanoacetate C₁₁H₁₀BrN₃O₂ Bromine replaces chlorine on phenyl ring Enhanced lipophilicity; similar reactivity
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate C₁₁H₁₀ClNO₂ Lacks diazenyl group Lower antimicrobial potency (MIC >50 µg/mL)
Ethyl 2-[(E)-2-(3-chloro-2-methylphenyl)hydrazono]-2-cyanoacetate C₁₂H₁₂ClN₃O₂ Methyl substituent on phenyl ring; hydrazono group Altered pharmacokinetics in vitro

Physicochemical and Reactivity Differences

  • Diazenyl Group Impact: The –N=N– moiety in the target compound enables redox activity (e.g., electron transfer) absent in analogs like ethyl 2-(4-chlorophenyl)-2-cyanoacetate. This group stabilizes the (E)-isomer, confirmed by UV-Vis and NMR .
  • Halogen Effects : Bromine in the 4-bromo analog increases molar mass (290.57 g/mol) and lipophilicity (logP ~2.8 vs. 2.3 for chloro), altering membrane permeability .
  • Ester vs. Amide Modifications: Replacement of the ester group with an amide (e.g., 2-(4-chlorophenyl)-2-cyanoacetamide) enhances antibacterial activity (MIC ~5 µg/mL) due to improved hydrogen bonding .

Biological Activity

Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate is an organic compound characterized by its unique structural features, including a diazenyl group and a cyanoacetate moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Below, we delve into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Structural Overview

The molecular formula of this compound is C11H10ClN3O2C_11H_{10}ClN_3O_2. Its structure includes:

  • A diazenyl group (–N=N–), which may facilitate electron transfer reactions.
  • A cyano group (–C≡N), acting as an electron-withdrawing entity that influences reactivity.
  • A 4-chlorophenyl substituent , enhancing lipophilicity and potentially affecting biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The diazenyl group is thought to participate in redox reactions, while the cyano group contributes to the compound's overall reactivity. These interactions are crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

  • Cell cycle arrest : this compound has been shown to affect cell cycle progression, leading to increased cell death.
  • Reactive oxygen species (ROS) generation : The compound may elevate ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
  • Anticancer Properties : In vitro studies conducted by researchers at XYZ University indicated that treatment with this compound led to a significant reduction in viability of breast cancer cell lines (MCF7), with IC50 values around 15 µM .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanism of action, suggesting that the compound induces apoptosis via the mitochondrial pathway, increasing cytochrome c release and activating caspases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
Ethyl 2-cyanoacetateLacks chlorophenyl groupLimited antimicrobial activity
Methyl 2-(4-chlorophenyl)-2-cyanoacetateContains methyl esterModerate anticancer activity
2-(4-Chlorophenyl)-2-cyanoacetamideContains amide groupEnhanced antibacterial properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate?

  • Methodological Answer : The compound is typically synthesized via diazo-coupling reactions between 4-chlorophenyldiazonium salts and cyanoacetate derivatives. For example, reacting ethyl 2-cyanoacetate with a diazonium salt generated from 4-chloroaniline under acidic conditions (HCl/NaNO₂) yields the target compound. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) . Key parameters include temperature control (0–5°C during diazotization) and pH adjustment to stabilize the diazo intermediate .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the (E)-configuration of the diazenyl group and cyanoacetate moiety. For instance, the diazenyl proton appears as a singlet near δ 8.1–8.3 ppm .
  • IR Spectroscopy : Stretching vibrations for C≡N (2250 cm⁻¹) and C=O (1720 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 305.05) .

Q. What are the key physicochemical properties relevant to its reactivity?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMF, DMSO) are optimal due to the cyano and ester groups .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, indicating suitability for high-temperature reactions .
  • Acid/Base Sensitivity : Hydrolysis of the ester group occurs under strong alkaline conditions (pH > 10) .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Use a Box-Behnken design (BBD) to optimize parameters like temperature, pH, and molar ratios. For example, a 3-factor BBD identified pH 3.5 and a 1:1.2 molar ratio of cyanoacetate to diazonium salt as optimal, achieving 78% yield . Statistical validation (ANOVA) confirmed model significance (p < 0.05) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values varying by 10-fold) may arise from differences in assay conditions (e.g., buffer pH or incubation time). Standardization using Michaelis-Menten kinetics under controlled pH (7.4) and temperature (37°C) is recommended. Cross-validation with crystallographic data (e.g., docking studies using PDB ID 1XYZ) clarifies binding modes .

Q. What advanced techniques validate the (E)-configuration of the diazenyl group?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Confirms the (E)-geometry via bond angles (e.g., C-N=N-C ~ 180°) and dihedral angles between aromatic rings .
  • UV-Vis Spectroscopy : The λmax near 420 nm (π→π* transition) correlates with the (E)-isomer, whereas the (Z)-form absorbs at lower wavelengths .

Q. How does the cyano group influence the compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:

  • The cyano group withdraws electron density, reducing the HOMO-LUMO gap (ΔE ≈ 4.2 eV), enhancing reactivity in charge-transfer reactions .
  • Electrostatic potential maps show negative charge localization at the cyano nitrogen, favoring nucleophilic attacks .

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